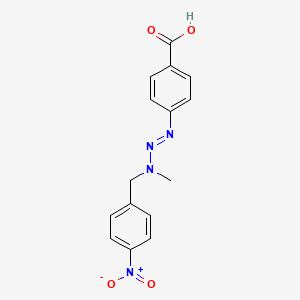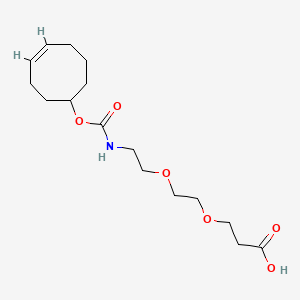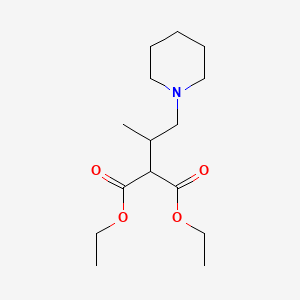
Ethyl(piperidinomethyl)malonic acid diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(1-piperidin-1-ylpropan-2-yl)propanedioate is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(1-piperidin-1-ylpropan-2-yl)propanedioate typically involves the alkylation of diethyl malonate with 1-(2-bromoethyl)piperidine. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The reaction proceeds via the formation of an enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(1-piperidin-1-ylpropan-2-yl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Aqueous hydrochloric acid, sodium hydroxide.
Major Products
Substitution: Formation of substituted malonates.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Hydrolysis: Formation of carboxylic acids.
Aplicaciones Científicas De Investigación
Diethyl 2-(1-piperidin-1-ylpropan-2-yl)propanedioate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl 2-(1-piperidin-1-ylpropan-2-yl)propanedioate involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl 2-(1-piperidin-1-ylpropan-2-yl)propanedioate.
Ethyl acetoacetate: Another ester used in similar synthetic applications.
Piperidine: The parent compound of the piperidine ring present in diethyl 2-(1-piperidin-1-ylpropan-2-yl)propanedioate.
Uniqueness
Diethyl 2-(1-piperidin-1-ylpropan-2-yl)propanedioate is unique due to its combination of a piperidine ring and ester groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
92793-35-6 |
|---|---|
Fórmula molecular |
C15H27NO4 |
Peso molecular |
285.38 g/mol |
Nombre IUPAC |
diethyl 2-(1-piperidin-1-ylpropan-2-yl)propanedioate |
InChI |
InChI=1S/C15H27NO4/c1-4-19-14(17)13(15(18)20-5-2)12(3)11-16-9-7-6-8-10-16/h12-13H,4-11H2,1-3H3 |
Clave InChI |
MJJWFTPLZIOGRM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C)CN1CCCCC1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


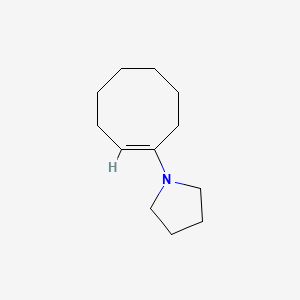
![(SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]phenylmethylene]glycinato(2-)-|EN,|EO]-Nickel](/img/structure/B13789888.png)
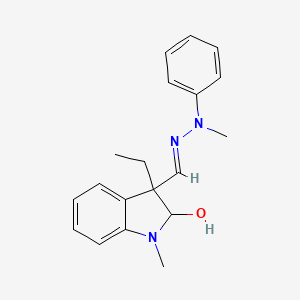
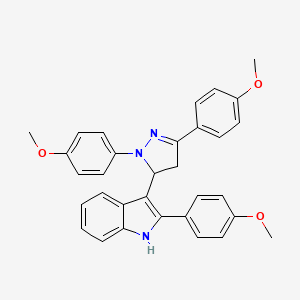

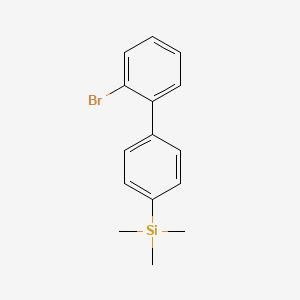
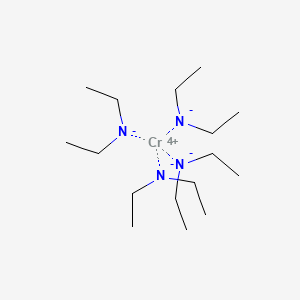
![Tetrapotassium 4,4'-bis[(4-hydroxyphenyl)azo]stilbene-2,2'-disulfonate](/img/structure/B13789933.png)

![1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13789950.png)
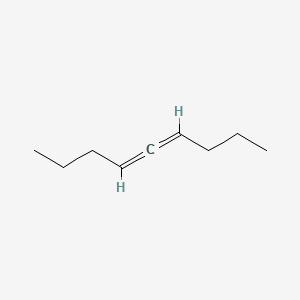
![2-[(4-Phenoxyphenyl)amino]-4H-1-benzoxazin-4-one](/img/structure/B13789961.png)
